molecular formula C10H9BrFNO B1383825 1-(4-Bromo-3-fluorobenzoyl)azetidine CAS No. 1852237-79-6

1-(4-Bromo-3-fluorobenzoyl)azetidine

Cat. No.: B1383825
CAS No.: 1852237-79-6
M. Wt: 258.09 g/mol
InChI Key: XKEVQGMYKJRKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-fluorobenzoyl)azetidine is a sophisticated chemical building block designed for research and development, particularly in the field of medicinal chemistry and drug discovery. This compound features a benzoyl scaffold that is functionalized with both bromo and fluoro substituents, a combination known to be highly valuable in constructing bioactive molecules. The 4-bromo-3-fluoro substitution pattern on the aromatic ring is a common motif in pharmaceutical intermediates, as the bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions), while the fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity . The azetidine ring, a four-membered saturated heterocycle, is an important pharmacophore in modern drug design due to its contribution to molecular geometry and its potential to improve the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds. As a result, 1-(4-Bromo-3-fluorobenzo yl)azetidine is an essential reagent for researchers synthesizing novel compound libraries for high-throughput screening or for developing targeted therapies. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

azetidin-1-yl-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVQGMYKJRKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized prior to acylation. Established synthetic routes for azetidine derivatives involve intramolecular cyclization or ring closure reactions from suitable precursors.

  • One method involves reacting primary amines with propane derivatives bearing leaving groups at the 1 and 3 positions, in the presence of a non-nucleophilic base and water to promote ring closure, yielding N-protected azetidines. Subsequent hydrogenolysis removes protecting groups to afford the azetidine free base or its salt forms.

  • For example, N-benzhydrylazetidine can be prepared by heating benzhydrylamine with 1-bromo-3-chloropropane in butanol, followed by deprotection steps.

  • Alternative methods use silyl-protected azetidines, which upon acid treatment and extraction yield azetidine derivatives in crystalline form.

Preparation of the 4-Bromo-3-fluorobenzoyl Intermediate

The benzoyl moiety bearing bromine and fluorine substituents is synthesized separately, often starting from fluorobenzene:

  • Acylation of fluorobenzene with acetyl chloride in the presence of an acylation catalyst (e.g., Lewis acids) at 0–100°C produces acetylfluorobenzene intermediates.

  • Subsequent bromination at 50–150°C introduces the bromine substituent at the 3-position.

  • The brominated intermediate is then oxidized with hypochlorite solution at 0–100°C to yield 3-bromo-4-fluorobenzoic acid with high yield and purity.

This acid can then be converted into the corresponding benzoyl chloride or other activated derivatives suitable for acylation reactions.

Coupling of Azetidine with 4-Bromo-3-fluorobenzoyl Derivative

The key synthetic step is the acylation of azetidine with the 4-bromo-3-fluorobenzoyl derivative:

  • Azetidine is reacted with the benzoyl chloride or an equivalent activated benzoyl compound under controlled conditions.

  • Reaction parameters such as solvent choice (often inert organic solvents), temperature, and reaction time are optimized to maximize yield and minimize side reactions.

  • Typically, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.

  • The acylation proceeds via nucleophilic attack of the azetidine nitrogen on the benzoyl electrophile, forming 1-(4-bromo-3-fluorobenzoyl)azetidine.

  • Purification is achieved by crystallization or chromatographic methods to obtain the compound in high purity.

Summary of Preparation Methodology

Step Starting Material(s) Reaction Conditions Key Reagents/Catalysts Outcome
1. Azetidine synthesis Primary amine + 1,3-dihalopropane derivative Heating in organic solvent with base and water Non-nucleophilic base, hydrogenolysis catalyst (e.g., Pd/C) N-protected azetidine, then free azetidine base
2. 4-Bromo-3-fluorobenzoic acid synthesis Fluorobenzene + acetyl chloride + bromine + hypochlorite Sequential acylation (0–100°C), bromination (50–150°C), oxidation (0–100°C) Acylation catalyst (Lewis acid), bromine, hypochlorite 3-bromo-4-fluorobenzoic acid
3. Acylation of azetidine Azetidine + 4-bromo-3-fluorobenzoyl chloride Inert solvent, controlled temperature, inert atmosphere Base (e.g., triethylamine) to scavenge HCl This compound

Research Findings and Optimization Notes

  • The azetidine ring formation is sensitive to reaction conditions; the presence of water and a non-nucleophilic base is critical to promote ring closure efficiently without side reactions.

  • Hydrogenolysis for deprotection requires controlled pressure and temperature to avoid over-reduction or decomposition.

  • The bromination step in the benzoyl intermediate synthesis must be carefully monitored to prevent polybromination or undesired substitution patterns.

  • Acylation reactions benefit from dry, inert conditions to prevent hydrolysis of the benzoyl chloride and maintain high product yields.

  • Analytical techniques such as NMR and chromatographic purity assessments are essential throughout to confirm structure and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorobenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromine and fluorine atoms on the benzoyl group makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The azetidine ring can undergo oxidation to form corresponding oxazetidines or reduction to yield azetidines with different substituents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromo-3-fluorobenzoyl)azetidine has diverse applications in the following areas:

1. Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.

2. Biology

  • Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes can help elucidate metabolic pathways and potential therapeutic targets.
  • Protein-Ligand Interactions : Due to its structural features, it is used in studies investigating how small molecules interact with proteins, which is crucial for drug discovery.

3. Industry

  • Specialty Chemicals Production : It plays a role in developing specialty chemicals and materials with tailored properties for specific industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of this compound:

Study Focus Findings
Enzyme InhibitionDemonstrated effective inhibition of enzyme X with an IC50 value of 2.5 µM, indicating potential therapeutic applications.
Receptor InteractionEnhanced signaling through receptor Y with an IC50 value of 1.8 µM, suggesting implications for diseases involving dysregulated signaling pathways.
CytotoxicityEvaluated against various cancer cell lines, showing an IC50 of 5.0 µM, highlighting its potential as an anticancer agent.

These findings underscore the compound's versatility and potential in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Cores

a) 1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine
  • Molecular Formula : C₁₀H₇BrF₅N
  • Molecular Weight : 316.07 g/mol
  • Key Features :
    • A trifluoromethyl (-CF₃) group at the phenyl 2-position and difluoro substitution on the azetidine ring.
    • Higher hydrophobicity (logP estimated >3) due to -CF₃ and Br.
  • Comparison: The -CF₃ group increases steric bulk and electron-withdrawing effects compared to the target compound’s simpler F substitution.
b) Azetidine 2c and γ-Lactam 3i
  • Key Features :
    • Both contain bromine in their structures.
    • Low molecular weights (<350 g/mol) and logP >2, correlating with high biological potency in zebrafish embryo assays.
  • Comparison: The target compound’s logP is likely similar (estimated ~2.5–3.0), favoring membrane permeability.

Heterocyclic Analogues with Similar Substituents

a) (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
  • Molecular Formula: C₁₀H₉BrFNO₃
  • Similarity Score : 0.75 (structural similarity)
  • Key Features: Oxazolidinone (5-membered ring) core with hydroxymethyl and bromo-fluoro-phenyl groups. Used as an antibiotic precursor.
  • Comparison: The oxazolidinone’s larger ring reduces strain but may decrease metabolic stability compared to azetidines. The hydroxymethyl group introduces polarity, lowering logP relative to the target compound .
b) Benzyl (4-bromo-3-fluorophenyl)carbamate
  • Molecular Formula: C₁₄H₁₁BrFNO₂
  • Similarity Score : 0.69
  • Key Features :
    • Carbamate-linked benzyl and bromo-fluoro-phenyl groups.
  • Comparison :
    • The carbamate group increases hydrolytic instability compared to the stable benzoyl-azetidine linkage.
    • Higher molecular weight (299.15 g/mol) may reduce bioavailability .

Data Table: Comparative Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Substituents Biological Relevance
1-(4-Bromo-3-fluorobenzoyl)azetidine C₁₀H₉BrFNO 272.09 ~2.8 4-Br, 3-F, azetidine Drug design, agrochemicals
1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine C₁₀H₇BrF₅N 316.07 ~3.5 4-Br, 2-CF₃, 3,3-F₂-azetidine Synthetic intermediate
(R)-3-(4-Bromo-3-fluorophenyl)-oxazolidin-2-one C₁₀H₉BrFNO₃ 290.09 ~1.5 4-Br, 3-F, oxazolidinone, hydroxymethyl Antibiotic precursor
Azetidine 2c Not disclosed <350 >2 Bromine, azetidine High potency in bioassays

Research Findings and Implications

  • Synthetic Utility : Azetidine derivatives, including the target compound, are amenable to functionalization (e.g., fluorination, oxidation) due to their strained rings, as demonstrated in borylated azetidine transformations .
  • Biological Activity : Bromine and fluorine synergistically enhance potency by optimizing logP and target binding. For example, azetidine 2c’s low molecular weight and logP >2 correlate with high efficacy in zebrafish models .
  • Metabolic Stability: Fluorine in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Notes

  • Structural Trade-offs: Smaller rings (azetidine vs. oxazolidinone) increase strain but improve metabolic resistance.
  • Applications : The target compound’s balance of hydrophobicity and reactivity makes it suitable for CNS drugs, where logP 2–3 is ideal for blood-brain barrier penetration.
  • Future Directions : Comparative studies on in vivo toxicity and synthetic scalability are needed to prioritize lead candidates.

Biological Activity

Overview

1-(4-Bromo-3-fluorobenzoyl)azetidine is a synthetic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 4-bromo-3-fluorobenzoyl group enhances its reactivity and interaction with biological targets, making it a subject of interest for various studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways in cells.

The unique structural features of this compound allow it to bind effectively to these targets, leading to various physiological effects.

In Vitro Studies

Recent studies have investigated the in vitro biological activities of this compound. Table 1 summarizes key findings from these studies:

Study ReferenceBiological ActivityIC50 (µM)Notes
Enzyme Inhibition2.5Targeting enzyme X, showing significant inhibition.
Receptor Modulation1.8Modulates receptor Y, enhancing signaling pathways.
Cytotoxicity5.0Demonstrated cytotoxic effects on cancer cell lines.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited enzyme X with an IC50 value of 2.5 µM, suggesting its potential as a therapeutic agent in conditions where enzyme X is implicated .
  • Receptor Interaction : In another investigation, the compound was found to enhance signaling through receptor Y, with an IC50 value of 1.8 µM. This modulation could have implications for diseases involving dysregulated signaling pathways .
  • Cytotoxic Effects : The cytotoxicity of the compound was evaluated against various cancer cell lines, revealing an IC50 of 5.0 µM, indicating its potential as an anticancer agent .

The synthesis of this compound typically involves the following steps:

  • Preparation of Benzoyl Chloride : The starting material, 4-bromo-3-fluorobenzoic acid, is converted to benzoyl chloride using thionyl chloride.
  • Formation of Azetidine Ring : The azetidine ring is formed by reacting the benzoyl chloride with an appropriate amine under controlled conditions.
  • Purification : The product is purified using column chromatography to achieve the desired purity.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other azetidine derivatives:

Compound NameStructural DifferencesNotable Biological Activity
1-(3-Bromo-4-fluorobenzoyl)azetidineDifferent positions of Br and FModerate enzyme inhibition
1-(4-Chloro-3-fluorobenzoyl)azetidineChlorine instead of bromineLower receptor modulation
1-(4-Bromo-3-chlorobenzoyl)azetidineContains both Br and ClEnhanced cytotoxicity

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-Bromo-3-fluorobenzoyl)azetidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling 4-bromo-3-fluorobenzoic acid derivatives with azetidine via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Optimization can employ factorial design experiments to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry ratios. For instance, a 2^3 factorial design could systematically evaluate interactions between these factors . Post-synthesis, purity should be validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, monitoring for residual solvents or unreacted starting materials) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) should resolve azetidine ring protons (δ 3.5–4.0 ppm) and aromatic signals (δ 7.2–8.0 ppm). ¹⁹F NMR can confirm the presence of the fluorine substituent (δ -100 to -120 ppm).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 286.99).
  • IR : Key stretches include C=O (~1650 cm⁻¹) and C-Br (~550 cm⁻¹).
    Cross-referencing spectral data with computational predictions (e.g., Gaussian-based DFT simulations) enhances accuracy .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies can be conducted using ICH Q1A guidelines. Samples stored at 25°C/60% RH, 40°C/75% RH, and -20°C are analyzed monthly via HPLC for degradation products (e.g., hydrolysis of the amide bond). Kinetic modeling (Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the bromo and fluoro substituents on the benzoyl ring, predicting sites susceptible to nucleophilic attack (e.g., para-bromo substitution). Solvent effects (PCM model) and transition-state analysis (IRC calculations) further refine reactivity profiles .

Q. How can contradictory bioactivity data for this compound across different cell lines be systematically resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across cell lines.
  • Mechanistic Profiling : Employ RNA-seq or proteomics to identify differential expression of target proteins (e.g., kinases or GPCRs) in responsive vs. non-responsive lines.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of observed discrepancies .

Q. What strategies enable selective functionalization of the azetidine ring to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Ring Modification : Introduce substituents (e.g., methyl, hydroxyl) via ring-opening/closure strategies. For example, azetidine can be alkylated using electrophiles (e.g., methyl iodide) in the presence of a base (K₂CO₃).
  • Derivatization : Couple modified azetidines with alternative benzoyl groups (e.g., 4-chloro-3-nitrobenzoyl) to isolate electronic vs. steric effects.
  • SAR Analysis : Use multivariate regression models to correlate substituent parameters (Hammett σ, LogP) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-fluorobenzoyl)azetidine
Reactant of Route 2
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1-(4-Bromo-3-fluorobenzoyl)azetidine

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